(4-nitro-1H-pyrrol-2-yl)methanol
Description
Overview of Nitropyrrole Chemistry and Significance in Organic Synthesis
Nitropyrroles are a class of heterocyclic organic compounds that feature a pyrrole (B145914) ring substituted with at least one nitro group. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many natural products and pharmaceuticals. matrixscientific.comnih.gov The introduction of a nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity and properties of the pyrrole ring. This electronic modification makes nitropyrroles valuable intermediates in organic synthesis. bldpharm.com
The chemistry of nitropyrroles is diverse, with the nitro group serving as a versatile functional handle for a wide array of chemical transformations. It can act as a directing group in electrophilic aromatic substitution reactions and can be reduced to an amino group, providing a gateway to a variety of other functionalities. Furthermore, the nitro group is a key component in certain biologically active natural products, contributing to their unique properties. psu.edugoogle.com The synthesis of various substituted nitropyrroles is an active area of research, driven by the quest for new synthetic methodologies and the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science. bldpharm.com
Research Trajectory and Importance of (4-nitro-1H-pyrrol-2-yl)methanol
The research trajectory of this compound is intrinsically linked to its role as a key synthetic intermediate. While dedicated studies focusing solely on this compound are limited, its importance is underscored by its application in the synthesis of complex molecules with significant biological activity.
A notable application of this compound is in the preparation of minor groove binders (MGBs). google.com These molecules are designed to fit into the minor groove of DNA, a structural feature of the DNA double helix. By binding to the minor groove, these compounds can interfere with DNA replication and transcription, leading to antibacterial and other biological effects.
In this context, this compound serves as a crucial precursor. For instance, a patented synthesis describes the conversion of (1-Methyl-4-nitro-1H-pyrrol-2-yl)methanol, a closely related derivative, into a key intermediate for the synthesis of various MGBs. google.com The synthetic route involves the reaction of the methanol (B129727) derivative with thionyl chloride, followed by further transformations to construct the final MGB structure. This highlights the importance of the hydroxymethyl group at the 2-position and the nitro group at the 4-position of the pyrrole ring for the assembly of these complex, biologically active compounds.
The research into these synthetic MGBs has demonstrated their potential as antibacterial agents, particularly against Gram-positive bacteria. The specific structure of the MGBs, which is built upon the this compound framework, is crucial for their DNA binding affinity and subsequent biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitro-1H-pyrrol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-3-4-1-5(2-6-4)7(9)10/h1-2,6,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRVBUWEIJAYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618461 | |
| Record name | (4-Nitro-1H-pyrrol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30078-13-8 | |
| Record name | (4-Nitro-1H-pyrrol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Nitro 1h Pyrrol 2 Yl Methanol and Its Analogs
Direct Synthetic Routes to the (4-nitro-1H-pyrrol-2-yl)methanol Scaffold
Direct synthetic strategies commence with a pyrrole (B145914) ring already bearing a substituent at the 2-position, which is then elaborated to the final hydroxymethyl group, in conjunction with the introduction of a nitro group at the 4-position.
Regioselective Nitration Strategies for Pyrrole Ring Systems
The introduction of a nitro group onto the pyrrole ring is a key transformation. Pyrrole is highly reactive towards electrophilic substitution, and controlling the regioselectivity of nitration is crucial. uop.edu.pkquimicaorganica.org Due to the electron-donating nature of the nitrogen atom, electrophilic attack is favored at the C2 and C5 positions. uop.edu.pkquimicaorganica.org
Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, often lead to polymerization and decomposition of the sensitive pyrrole ring. stackexchange.com A milder and more effective reagent for the mononitration of pyrrole is a cold solution of nitric acid in acetic anhydride (B1165640), which predominantly yields 2-nitropyrrole. uop.edu.pkstackexchange.comquimicaorganica.org
For the synthesis of 4-nitro-substituted pyrroles, the directing effect of existing substituents is exploited. If a 2-substituted pyrrole is nitrated, the incoming nitro group is directed to the 4- and 5-positions. For instance, the nitration of 2-nitropyrrole with nitric acid in acetic anhydride at low temperatures can produce a mixture of 2,4- and 2,5-dinitropyrrole. stackexchange.com The regioselectivity can be influenced by the nature of the substituent at the 2-position and the reaction conditions. Bulky substituents at the nitrogen atom, such as a tert-butyl or a silyl (B83357) group, can favor the formation of the 3-nitro isomer. stackexchange.com
| Starting Material | Nitrating Agent | Product(s) | Reference(s) |
| Pyrrole | HNO₃/Ac₂O (cold) | 2-Nitropyrrole (major), 3-Nitropyrrole (minor) | uop.edu.pkstackexchange.com |
| 1-Methylpyrrole | HNO₃/Ac₂O | 2-Nitro-1-methylpyrrole, 3-Nitro-1-methylpyrrole | stackexchange.com |
| 2-Nitropyrrole | HNO₃/Ac₂O (-15 °C) | 2,4-Dinitropyrrole, 2,5-Dinitropyrrole (4:1 ratio) | stackexchange.com |
Functional Group Transformations to the Hydroxymethyl Moiety at the 2-Position of 4-Nitropyrroles
Once the 4-nitropyrrole scaffold is established with a suitable precursor group at the 2-position, a functional group transformation is required to generate the hydroxymethyl moiety. This typically involves the reduction of a carboxylic acid, ester, or aldehyde. A significant challenge is the selective reduction of the 2-position substituent without affecting the nitro group at the 4-position.
A common precursor is 4-nitropyrrole-2-carboxaldehyde. The selective reduction of the aldehyde in the presence of a nitro group can be achieved using specific reducing agents. Reagents such as thiourea (B124793) dioxide (TUDO) and ammonia (B1221849) borane (B79455) have been shown to chemoselectively reduce aldehydes over nitro groups. researchgate.netrsc.org Another effective method involves the use of sodium borohydride (B1222165) in combination with a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), which can selectively reduce carboxylic acids. researchgate.net Alternatively, a carboxylic acid can be converted to an ester, which can then be reduced to the alcohol using a milder reducing agent like DIBAL-H at low temperatures. researchgate.net
| Precursor | Reducing Agent | Product | Reference(s) |
| 4-Nitropyrrole-2-carboxaldehyde | Thiourea Dioxide (TUDO) | This compound | researchgate.net |
| 4-Nitropyrrole-2-carboxaldehyde | Ammonia Borane | This compound | rsc.org |
| 4-Nitropyrrole-2-carboxylic acid | NaBH₄ / BF₃·Et₂O | This compound | researchgate.net |
| Ethyl 4-nitropyrrole-2-carboxylate | DIBAL-H | This compound | researchgate.net |
Indirect Synthesis Pathways for the this compound Core Structure
Indirect methods focus on constructing the 4-nitropyrrole ring from acyclic precursors, incorporating the nitro and hydroxymethyl (or a precursor) functionalities during the ring formation process.
Cyclization Reactions for the Construction of 4-Nitropyrroles
Several classic and modern cyclization reactions can be employed to synthesize substituted pyrroles. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is a fundamental method for pyrrole formation. wikipedia.orgorganic-chemistry.orgrsc.org To generate a 4-nitropyrrole derivative, a suitably substituted 1,4-dicarbonyl precursor bearing a nitro group would be required. The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org
The Barton-Zard pyrrole synthesis offers a route to pyrrole derivatives from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. This method is particularly relevant as it directly incorporates a nitro group into the pyrrole ring.
Multi-Component Reactions Towards this compound Precursors
Multi-component reactions (MCRs) provide an efficient means to construct complex molecules in a single step from three or more reactants. The Van Leusen pyrrole synthesis is a powerful MCR that utilizes tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.orgmdpi.com This reaction can be adapted to synthesize 4-nitropyrroles by reacting an α,β-unsaturated nitro compound with TosMIC in the presence of a base. nih.gov The resulting pyrrole will have a substituent at the 3-position derived from the nitroalkene. To obtain the desired 2-substituted pattern, careful selection of the starting materials is necessary. The versatility of the Van Leusen reaction allows for the synthesis of a wide range of substituted pyrroles. mdpi.comresearchgate.net
Optimization of Synthetic Conditions for this compound Production
The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and minimize side products.
For nitration reactions , key parameters to control include temperature, the choice of nitrating agent, and the solvent. Given the acid-sensitivity of the pyrrole ring, mild conditions are paramount to prevent polymerization. stackexchange.com The use of acetyl nitrate (B79036) at low temperatures is often preferred. uop.edu.pkstackexchange.com
In reduction steps , the choice of reducing agent is critical for achieving chemoselectivity. The reaction temperature and stoichiometry of the reducing agent must be precisely controlled to prevent over-reduction or reduction of the nitro group. researchgate.netrsc.orgresearchgate.net
For cyclization and multi-component reactions , the optimization of the base, solvent, and temperature is essential for driving the reaction to completion and ensuring the desired regioselectivity. In the Van Leusen synthesis, for example, the choice of base can significantly influence the outcome of the reaction. mdpi.com
A systematic approach to optimization, such as design of experiments (DoE), can be employed to efficiently identify the optimal set of conditions for each synthetic step, ultimately leading to a robust and scalable process for the production of this compound.
Solvent Effects and Catalysis in this compound Synthesis
Solvent Effects: Solvents play a critical role by solvating reactants, intermediates, and catalysts. For the reduction of a polar precursor like 4-nitro-1H-pyrrole-2-carbaldehyde, polar protic solvents such as methanol (B129727) or ethanol (B145695) are often employed. These solvents can effectively dissolve the substrate and the reducing agent, typically a metal hydride like sodium borohydride. Furthermore, the polarity of the solvent can influence the electronic properties of the catalyst and the substrate, potentially affecting the reaction's activation energy nih.gov. In heterogeneous catalysis, solvent-catalyst surface interactions are crucial; solvents with high affinity for the catalyst surface can sometimes inhibit activity by blocking active sites researchgate.net. The use of green solvents, such as water or biorenewable alcohols, is a growing trend aimed at reducing the environmental impact of the synthesis lucp.net.
Catalysis: Catalysis is central to achieving an efficient and selective synthesis. For the conversion of a nitroarene precursor to a pyrrole ring structure, cascade reactions using homogeneous iron catalysts have proven effective, utilizing green reductants like formic acid or molecular hydrogen nih.govrsc.orgrsc.orgresearchgate.net. In the specific step of reducing the 2-carbaldehyde group to a hydroxymethyl group, various catalytic systems can be employed.
Homogeneous Catalysis: Transition metal complexes, particularly those based on ruthenium or rhodium, are known to be highly effective for the hydrogenation of aldehydes. However, a focus on green chemistry has spurred the development of catalysts based on more abundant and less toxic metals like iron rsc.org.
Heterogeneous Catalysis: Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with H₂ gas are standard for aldehyde reductions. These offer the advantage of easy separation from the reaction mixture.
Biocatalysis: The use of enzymes, such as carboxylic acid reductases (CARs), presents a highly selective and environmentally benign option. These enzymes can reduce carboxylic acids directly to aldehydes, and further reduction to the alcohol can be achieved, often in a one-pot system mdpi.com. This approach operates under mild conditions in aqueous media, though product instability can sometimes be a challenge mdpi.com.
The table below illustrates a hypothetical comparison of catalytic systems for the reduction of 4-nitro-1H-pyrrole-2-carbaldehyde.
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |
| NaBH₄ | Methanol | 0 - 25 | >90 | Mild conditions, high yield, simple procedure | Stoichiometric waste |
| H₂ / Pd/C | Ethanol | 25 - 50 | >85 | High efficiency, catalyst is recyclable | Requires H₂ gas handling, potential for over-reduction |
| Fe-Complex / HCOOH | Dioxane | 80 - 100 | ~80 | Uses earth-abundant metal, green reductant | Higher temperatures, potential for side reactions |
| Carboxylic Acid Reductase | Aqueous Buffer | 25 - 37 | Variable | High selectivity, green, mild conditions | Enzyme stability, substrate scope, product instability |
Regioselectivity and Yield Enhancement Strategies in Nitropyrrole Derivatives
Achieving the desired substitution pattern (regioselectivity) is a fundamental challenge in the synthesis of polysubstituted pyrroles like this compound. The strategy typically relies on using a starting material where the regiochemistry is already established.
Regioselectivity: The synthesis of this compound almost certainly begins with a pyrrole ring that is already functionalized at the 2- and 4-positions. Direct nitration of 2-(hydroxymethyl)pyrrole would likely lead to a mixture of isomers and polymerization due to the acid-sensitive nature of the pyrrole ring. Therefore, a more controlled approach is necessary.
Starting with a Pre-functionalized Pyrrole: The most direct route involves the use of commercially available or readily synthesized 4-nitro-1H-pyrrole-2-carboxylic acid or 4-nitro-1H-pyrrole-2-carbaldehyde bldpharm.com. This circumvents the issue of regioselective nitration on the pyrrole ring.
Multi-component Reactions: Modern synthetic methods allow for the construction of highly substituted pyrroles in a single step from simple precursors. For instance, copper-catalyzed reactions of aldehydes, amines, and β-nitroalkenes can yield polysubstituted pyrroles with a degree of regiochemical control fao.org. Visible-light-mediated reactions also offer a green pathway to regioselective synthesis of heterocyclic compounds rsc.org.
Yield Enhancement Strategies: Maximizing the yield is crucial for the practical application of any synthetic route. Several strategies can be employed:
Protecting Groups: The pyrrole nitrogen is often protected to increase stability and prevent side reactions. Groups like benzyloxymethyl (BOM) have been shown to enable high-yield cross-coupling reactions in the synthesis of other nitropyrrole natural products researchgate.net. The protecting group can be removed in the final step.
Optimization of Reaction Conditions: Systematically adjusting parameters such as temperature, reaction time, and catalyst loading can significantly improve yields. For example, in copper-catalyzed pyrrole synthesis, very low catalyst loadings (0.3–1 mol%) have been shown to be effective fao.org.
Purification Techniques: The instability of some pyrrole derivatives can lead to yield loss during purification. Employing rapid purification methods like flash chromatography or avoiding chromatography altogether through crystallization can enhance the isolated yield. For some pyrrole syntheses, simple filtration is sufficient, avoiding tedious chromatographic steps lucp.net.
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example using ball milling or just heating the neat reactants, can increase reaction rates and often leads to higher yields and simpler workups mdpi.com.
The following table outlines strategies applied to enhance yields in the synthesis of functionalized nitropyrroles.
| Strategy | Example Application | Effect on Yield | Reference |
| N-Protecting Groups | Use of BOM group in palladium-mediated cross-couplings of nitropyrroles. | Enabled previously unsuccessful couplings to proceed in high yield. | researchgate.net |
| Catalyst Optimization | Low loading (0.3-1 mol%) of copper catalyst in multi-component pyrrole synthesis. | Achieved high yields while minimizing catalyst cost and waste. | fao.org |
| Solvent-Free Conditions | Catalyst-free conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes. | Led to quantitative yields of the target products. | mdpi.com |
| Process Optimization | One-pot cascade synthesis of pyrroles from nitroarenes. | Streamlines the process, reducing intermediate purification steps and potential for material loss. | nih.govresearchgate.net |
Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles in this compound Preparation
Evaluating synthetic routes through the lenses of efficiency and green chemistry is essential for modern chemical manufacturing. A comparative analysis of potential pathways to this compound highlights the trade-offs between traditional and more sustainable methods.
Route C (via Cascade Reaction): A hypothetical cascade reaction starting from simpler precursors to build the pyrrole ring and functionalize it in one pot. Such a process, if developed, would have superior step and atom economy but would require significant research and development.
Green Chemistry Principles: The 12 Principles of Green Chemistry provide a framework for assessing the sustainability of a chemical process.
| Green Chemistry Principle | Application to this compound Synthesis |
| 1. Prevention | Designing syntheses to minimize waste, for example, by using high-yield cascade reactions nih.gov. |
| 2. Atom Economy | Using addition reactions or cascade processes that incorporate most of the starting materials into the final product. |
| 3. Less Hazardous Chemical Syntheses | Employing less toxic reagents and avoiding hazardous solvents. For example, using biocatalysis in water mdpi.com or choosing iron over more toxic heavy metal catalysts rsc.org. |
| 4. Designing Safer Chemicals | The target molecule itself has specific properties; this principle focuses on the synthesis of safer alternatives if the target is hazardous. |
| 5. Safer Solvents and Auxiliaries | Using water, supercritical CO₂, or biodegradable solvents instead of volatile organic compounds (VOCs). Solvent-free synthesis is ideal lucp.netmdpi.com. |
| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, for instance, using photocatalysis or highly active catalysts that operate under mild conditions rsc.org. |
| 7. Use of Renewable Feedstocks | Sourcing starting materials from renewable resources, such as biomass. |
| 8. Reduce Derivatives | Avoiding the use of protecting groups to reduce the number of synthetic steps and waste researchgate.net. |
| 9. Catalysis | Using catalytic reagents over stoichiometric ones. This is a core principle applied in most modern syntheses of pyrroles nih.govfao.orgdtu.dk. |
| 10. Design for Degradation | Designing the product to break down into benign substances after its use. |
| 11. Real-time Analysis for Pollution Prevention | Monitoring the reaction in real-time to prevent the formation of byproducts and ensure safety. |
| 12. Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for chemical accidents, such as explosions or fires. |
Chemical Reactivity and Derivatization of 4 Nitro 1h Pyrrol 2 Yl Methanol
Transformations Involving the Hydroxymethyl Group of (4-nitro-1H-pyrrol-2-yl)methanol
The hydroxymethyl group at the C2 position of the pyrrole (B145914) ring is a primary alcohol and, as such, serves as a versatile handle for a variety of functional group interconversions. Its reactivity is central to the derivatization of the parent molecule.
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 4-nitro-1H-pyrrole-2-carbaldehyde, or further to the carboxylic acid, 4-nitro-1H-pyrrole-2-carboxylic acid. The choice of oxidant and reaction conditions dictates the final product.
For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a particularly effective reagent for the oxidation of allylic and benzylic-type alcohols, a category that includes hydroxymethyl groups attached to heterocyclic rings like pyrrole. The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature. Other mild reagents suitable for this transformation include pyridinium (B92312) chlorochromate (PCC) or a TEMPO-catalyzed system.
To achieve the fully oxidized carboxylic acid derivative, stronger oxidizing agents are employed. The Jones oxidation, which utilizes chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a classic and effective method for converting primary alcohols directly to carboxylic acids. wikipedia.orgmasterorganicchemistry.com This powerful reagent ensures complete oxidation. The existence of both 4-nitro-1H-pyrrole-2-carbaldehyde and 4-nitro-1H-pyrrole-2-carboxylic acid as stable, isolable compounds confirms the viability of these oxidative routes. stackexchange.comlibretexts.org
Table 1: Oxidation Reactions of this compound
| Target Product | Reagent(s) | Typical Conditions | Product Formed |
|---|---|---|---|
| Aldehyde | Manganese Dioxide (MnO₂) | DCM, Room Temperature | 4-nitro-1H-pyrrole-2-carbaldehyde |
| Aldehyde | Pyridinium Chlorochromate (PCC) | DCM, Room Temperature | 4-nitro-1H-pyrrole-2-carbaldehyde |
| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄/Acetone) | Acetone, 0°C to RT | 4-nitro-1H-pyrrole-2-carboxylic acid |
The hydroxyl group of this compound is a poor leaving group and must first be activated to facilitate nucleophilic substitution at the adjacent carbon. This activation is typically achieved by converting the alcohol into a reactive intermediate such as an alkyl halide or a sulfonate ester.
A common method for converting the primary alcohol to an alkyl chloride is treatment with thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. organicchemistrytutor.comrsc.org Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding alkyl bromide. Once formed, these 2-(halomethyl)-4-nitropyrroles are excellent substrates for Sₙ2 reactions with a variety of nucleophiles, including azide (B81097) (N₃⁻), cyanide (CN⁻), and thiols (RS⁻), to yield a range of functionalized derivatives.
Alternatively, the Mitsunobu reaction provides a powerful, one-pot method for the direct conversion of the alcohol to a substituted product without the need to isolate a halide intermediate. wikipedia.orgmasterorganicchemistry.comresearchgate.net This reaction employs a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol in situ. A wide range of acidic nucleophiles (pKa < 15) can then displace the activated hydroxyl group. For example, using hydrazoic acid (HN₃) as the nucleophile in a Mitsunobu reaction would yield 2-(azidomethyl)-4-nitro-1H-pyrrole.
Table 2: Nucleophilic Substitution Strategies for this compound
| Reaction Type | Reagent(s) | Intermediate | Example Nucleophile | Final Product |
|---|
The hydroxyl group readily participates in standard esterification and etherification reactions to produce a variety of ester and ether derivatives.
Esterification can be accomplished through several methods. The Fischer-Speier esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄, p-TsOH). masterorganicchemistry.comstackexchange.com This is an equilibrium-controlled process, often driven to completion by using an excess of one reactant or by removing the water byproduct. A more rapid and irreversible method involves the acylation of the alcohol with a reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, which serves to scavenge the acidic byproduct (HCl or carboxylic acid).
Etherification is most commonly achieved via the Williamson ether synthesis. researchgate.netcdnsciencepub.com This Sₙ2 reaction involves two steps: first, the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. Second, the resulting nucleophilic alkoxide is reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the desired ether. This method is highly efficient for primary alcohols.
Table 3: Esterification and Etherification of this compound
| Reaction Type | Reagent(s) | Catalyst/Base | Product Class |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (catalytic) | Ester |
| Acylation | Acyl Chloride (R-COCl) | Pyridine or Et₃N | Ester |
Reactions Involving the Pyrrole Ring and Nitro Group of this compound
Beyond the hydroxymethyl group, the aromatic ring and the nitro substituent offer further opportunities for chemical modification.
The nitro group at the C4 position can be readily reduced to a primary amino group, yielding (4-amino-1H-pyrrol-2-yl)methanol. This transformation is significant as it dramatically alters the electronic properties of the pyrrole ring, converting a strongly electron-withdrawing group into a strongly electron-donating group. A variety of methods are available for this reduction, many of which are chemoselective and will not affect the hydroxymethyl group or the pyrrole ring itself. stackexchange.comcdnsciencepub.com
Catalytic hydrogenation is a clean and efficient method, typically involving hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). researchgate.net These reactions are often carried out in a protic solvent like ethanol (B145695) or methanol (B129727) at room or slightly elevated temperature and pressure.
Alternatively, metal-based reductions in acidic media are widely used. The Bechamp reduction, using iron powder in the presence of an acid like HCl or acetic acid, is a classic, cost-effective method. quora.comresearchgate.net Another common and often milder reagent is tin(II) chloride (SnCl₂), which can be used in acidic solutions (e.g., concentrated HCl) or in organic solvents like ethanol. stackexchange.comstackexchange.com These methods are well-known for their high tolerance of other functional groups.
Table 4: Reduction of the Nitro Group of this compound
| Reagent(s) | Typical Conditions | Product Formed |
|---|---|---|
| H₂/Pd-C | Ethanol, Room Temperature, 1-4 atm H₂ | (4-amino-1H-pyrrol-2-yl)methanol |
| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, Reflux | (4-amino-1H-pyrrol-2-yl)methanol |
| SnCl₂·2H₂O / HCl | Ethanol, Reflux | (4-amino-1H-pyrrol-2-yl)methanol |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous Methanol, Reflux | (4-amino-1H-pyrrol-2-yl)methanol |
The pyrrole ring is an electron-rich heterocycle that is highly susceptible to electrophilic aromatic substitution, typically occurring at the C2 or C5 positions (α-positions). stackexchange.comonlineorganicchemistrytutor.com In this compound, the C2 position is already substituted. The directing effects of the existing substituents must be considered to predict the regiochemical outcome of further substitution.
Halogenation: Controlled monohalogenation can typically be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent such as THF or CCl₄, which would be expected to yield the 5-halo derivative.
Sulfonation: Sulfonation can be performed using a sulfur trioxide-pyridine complex (SO₃·py) in a solvent like pyridine or dichloroethane. wikipedia.org This mild reagent avoids the strongly acidic conditions of fuming sulfuric acid, which can cause polymerization of the pyrrole ring. The reaction would be predicted to yield 2-(hydroxymethyl)-4-nitro-1H-pyrrole-5-sulfonic acid.
Friedel-Crafts Reactions: Standard Friedel-Crafts alkylation and acylation reactions, which employ strong Lewis acid catalysts like AlCl₃, are generally not successful with pyrroles. wikipedia.org The electron-rich pyrrole ring and the basic nitrogen atom complex with or are decomposed by the Lewis acid. The presence of a strongly deactivating nitro group further complicates these reactions, making them synthetically challenging for this substrate.
Nucleophilic Addition Reactions to the Activated Pyrrole System
The presence of a nitro group at the C4-position of the pyrrole ring significantly decreases the electron density of the aromatic system, rendering it susceptible to nucleophilic attack. This is a well-established principle in the chemistry of nitroaromatic compounds. While direct nucleophilic addition to the pyrrole ring of this compound itself is not extensively documented in dedicated studies, the reactivity of analogous nitropyrrole systems provides a strong basis for predicting its behavior.
For instance, studies on 2,5-dinitro-1-methylpyrrole have demonstrated that it readily undergoes nucleophilic aromatic substitution. rsc.org In these reactions, one of the nitro groups is displaced by nucleophiles such as piperidine (B6355638) or methoxide (B1231860) under mild conditions. rsc.org This reactivity is attributed to the strong activation provided by the two nitro groups and the presence of an N-methyl group, which prevents deprotonation of the pyrrole nitrogen under basic conditions. rsc.org
The 4-nitro group in this compound is expected to similarly activate the pyrrole ring, particularly the C5 position, towards nucleophilic attack. The general mechanism for such a reaction would involve the addition of a nucleophile to the electron-deficient ring to form a Meisenheimer-like intermediate, followed by the departure of a leaving group or a subsequent oxidative step to restore aromaticity. In the case of this compound, direct displacement of a group is less likely without a suitable leaving group on the ring. However, reactions involving nucleophilic addition followed by other transformations are plausible.
Research on the reactivity of 2-nitropyrrole systems has also shown that the nitro-activated ring can participate in various transformations. researchgate.net The specific conditions and outcomes of nucleophilic additions to this compound would be influenced by the nature of the nucleophile, the reaction conditions, and the potential for the hydroxymethyl group or the pyrrole N-H to participate in the reaction sequence.
Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to be utilized in such reactions, it typically requires derivatization to introduce a suitable coupling partner, most commonly a halide or a triflate, either on the pyrrole ring or by converting the hydroxymethyl group.
The N-H of the pyrrole ring itself can also be a site for cross-coupling reactions, such as the Buchwald-Hartwig amination, which forms C-N bonds. researchgate.netrsc.orgcymitquimica.com This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. While direct N-arylation of this compound is conceivable, the presence of the acidic N-H proton could also lead to side reactions under the basic conditions often employed.
More commonly, the pyrrole ring would be halogenated to create a substrate for reactions like Suzuki, Heck, or Sonogashira couplings. For example, iodination or bromination of the pyrrole ring would provide a handle for introducing new carbon substituents. The development of robust palladium catalyst systems has enabled the cross-coupling of a wide variety of heterocyclic halides. nih.gov
Furthermore, the hydroxymethyl group can be converted into a more reactive species. For example, conversion to a tosylate or a halide would allow it to act as an electrophile in coupling reactions.
Studies on the synthesis of the heronapyrrole family of natural products, which contain a 2-nitropyrrole core, have highlighted the utility of palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov For instance, Stille and Sonogashira couplings have been successfully employed to build the complex carbon skeleton of these molecules, starting from suitably functionalized 2-nitropyrrole precursors. researchgate.netnih.gov These examples underscore the potential of using derivatives of this compound in similar synthetic strategies. The choice of protecting group for the pyrrole nitrogen has been shown to be crucial for the success of these coupling reactions. researchgate.net
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Nitropyrrole Systems
| Coupling Reaction | Pyrrole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Sonogashira | 4-Iodo-2-nitropyrrole derivative | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | 4-Alkynyl-2-nitropyrrole | researchgate.net |
| Stille | 2-Nitropyrrole stannane | Vinyl iodide | Pd catalyst | 2-Vinyl-nitropyrrole | nih.gov |
| Buchwald-Hartwig | Aryl halide | This compound (as amine component) | Pd catalyst, base | N-Aryl-(4-nitro-1H-pyrrol-2-yl)methanol | researchgate.netrsc.orgcymitquimica.com |
This table presents plausible reactions based on documented reactivity of similar compounds.
Formation of Complex Polyheterocyclic Systems Incorporating the this compound Moiety
The bifunctional nature of this compound, possessing both a reactive pyrrole ring and a hydroxymethyl group, makes it an attractive starting material for the synthesis of fused heterocyclic systems. The hydroxymethyl group can be readily oxidized to an aldehyde, which can then participate in a variety of cyclization reactions.
One potential pathway for the formation of polyheterocyclic systems involves the intramolecular cyclization of derivatives of this compound. For example, after conversion of the hydroxymethyl group to a suitable electrophile, an intramolecular nucleophilic attack from a substituent introduced onto the pyrrole nitrogen could lead to the formation of a fused ring system.
Alternatively, the hydroxymethyl group can react with other reagents in condensation reactions to build new heterocyclic rings. Research has shown that pyrrole-2-carbinols can undergo facile dehydration to form reactive 2-methide-2H-pyrroles (azafulvenes) in the presence of acid catalysts. nih.gov These intermediates can then be trapped by various dienophiles or nucleophiles in cycloaddition or conjugate addition reactions to construct complex polycyclic frameworks. nih.gov The presence of the nitro group in this compound would be expected to influence the reactivity of the intermediate azafulvene.
Furthermore, multicomponent reactions offer a powerful strategy for the rapid assembly of complex molecules. Methodologies for the synthesis of pyrrole-fused heterocycles often utilize the reactivity of functionalized pyrroles in one-pot procedures. nih.gov For instance, a glucose-mediated nitro-reductive cyclization has been developed for the synthesis of pyrrolo[1,2-a]quinoxalines from (NH)-pyrrole-2-carboxylates and 2-fluoronitroarenes. nih.gov This highlights the potential of the nitro group in this compound to participate in reductive cyclization cascades to form fused systems.
Table 2: Potential Strategies for Polyheterocycle Synthesis from this compound
| Reaction Type | Key Intermediate/Reaction | Resulting Heterocyclic System | Reference for Analogy |
| Intramolecular Cyclization | Oxidation to aldehyde, followed by condensation | Pyrrolo-fused heterocycles | General Synthetic Methods |
| [4+2] Cycloaddition (Diels-Alder) | In-situ formation of 2-methide-2H-pyrrole | Dihydropyrrolizine derivatives | nih.gov |
| Reductive Cyclization | Reduction of nitro group and cyclization | Fused systems like pyrroloquinoxalines | nih.gov |
This table outlines potential synthetic routes based on known reactivity of similar pyrrole derivatives.
Spectroscopic and Structural Elucidation of 4 Nitro 1h Pyrrol 2 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy of (4-nitro-1H-pyrrol-2-yl)methanol
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework and the electronic environment of atomic nuclei within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR techniques provides an unambiguous assignment of its structure.
Proton NMR (¹H NMR) Chemical Shift Analysis and Scalar Coupling Constant Derivations
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring, the methanol (B129727) group, and the amine proton. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the chemical shifts of the pyrrole protons. The proton at the C5 position is anticipated to appear at the most downfield region among the ring protons due to the strong deshielding effect of the adjacent nitro group. The proton at C3 would also be deshielded, though to a lesser extent. The N-H proton of the pyrrole ring will likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) protons of the methanol group (-CH₂OH) would present as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would likely be a broad singlet.
Scalar coupling constants (J-couplings) would provide valuable information about the connectivity of the protons. The coupling between the C3 and C5 protons is not expected as they are not on adjacent carbons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (Hz) |
| H3 | 7.0 - 7.5 | d | ~2-3 |
| H5 | 8.0 - 8.5 | d | ~2-3 |
| NH | 9.0 - 11.0 | br s | - |
| CH₂ | 4.5 - 5.0 | s or d | - or ~5-7 (if coupled to OH) |
| OH | Variable | br s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis of the Pyrrole and Methanol Carbons
The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon skeleton. The carbon atom attached to the nitro group (C4) is expected to be significantly deshielded and appear at a downfield chemical shift. Conversely, the carbon bearing the methanol group (C2) will also be downfield due to the electronegativity of the attached oxygen. The chemical shifts of C3 and C5 will also be influenced by the nitro group. The methanol carbon (-CH₂) will resonate in the typical region for a carbon attached to an oxygen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 140 - 150 |
| C3 | 110 - 120 |
| C4 | 145 - 155 |
| C5 | 125 - 135 |
| CH₂ | 55 - 65 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Comprehensive Structural Assignment
COSY (Correlation Spectroscopy): This experiment would establish the correlation between coupled protons. For instance, it would confirm the coupling between the H3 and H5 protons of the pyrrole ring, if any long-range coupling exists.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pyrrole ring and the methanol substituent.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the substitution pattern on the pyrrole ring. For example, correlations would be expected between the H5 proton and the C4 and C3 carbons, and between the methylene protons and the C2 and C3 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For instance, a NOE correlation between the methylene protons and the H3 proton would confirm their spatial proximity.
Nitrogen-15 NMR (¹⁵N NMR) Studies of the Pyrrole Nitrogen
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the nitrogen atoms in the molecule. The chemical shift of the pyrrole nitrogen (N1) would be influenced by the electronic effects of the substituents. The nitrogen of the nitro group (at C4) would have a distinct chemical shift in a significantly different region of the spectrum, offering a clear signature for this functional group.
Infrared (IR) and Raman Spectroscopy of this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Analysis of Characteristic Vibrational Modes Associated with Nitro, Hydroxyl, and Pyrrole Functional Groups
The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups.
Nitro Group (-NO₂): The nitro group will exhibit two strong and characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. These bands are often intense and provide a clear indication of the presence of the nitro functionality.
Hydroxyl Group (-OH): A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding. The C-O stretching vibration will appear in the 1000-1260 cm⁻¹ region.
Pyrrole Ring: The pyrrole ring will have several characteristic vibrations. The N-H stretching vibration is expected to appear as a sharp to medium band around 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹. The C=C and C-N stretching vibrations within the ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-H out-of-plane bending vibrations, which are often strong in the IR spectrum, will appear in the 700-900 cm⁻¹ region and can be diagnostic of the substitution pattern.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the nitro group and the vibrations of the pyrrole ring's carbon framework are expected to be strong in the Raman spectrum.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| -OH (alcohol) | O-H Stretch | 3200-3600 | Broad, Strong |
| -NH (pyrrole) | N-H Stretch | 3300-3500 | Medium, Sharp |
| Aromatic C-H | C-H Stretch | >3000 | Medium |
| -NO₂ (nitro) | Asymmetric Stretch | 1500-1570 | Strong |
| -NO₂ (nitro) | Symmetric Stretch | 1300-1370 | Strong |
| Pyrrole Ring | C=C, C-N Stretch | 1400-1600 | Medium to Strong |
| -CH₂OH (alcohol) | C-O Stretch | 1000-1260 | Medium |
| Pyrrole Ring | C-H Out-of-plane Bend | 700-900 | Strong |
By integrating the data from these diverse spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further studies on its reactivity and properties.
Spectroscopic Signatures of Intermolecular Hydrogen Bonding in this compound Systems
Intermolecular hydrogen bonding plays a crucial role in determining the physical and chemical properties of this compound. The presence of both a hydrogen bond donor (the N-H group of the pyrrole ring and the O-H group of the methanol substituent) and hydrogen bond acceptors (the oxygen atoms of the nitro group and the hydroxyl group) facilitates the formation of complex hydrogen-bonded networks in the condensed phase. Infrared (IR) spectroscopy is a powerful tool for investigating these interactions.
The N-H and O-H stretching vibrations are particularly sensitive to hydrogen bonding. In a non-polar solvent at high dilution, where intermolecular interactions are minimized, the N-H and O-H stretching bands are expected to be sharp and appear at higher frequencies. For pyrrole itself, the free N-H stretching vibration is typically observed around 3400-3500 cm⁻¹. Similarly, the free O-H stretch of an alcohol is found in the 3600-3650 cm⁻¹ region.
However, in the solid state or in concentrated solutions, significant shifts in these bands are anticipated for this compound. The formation of intermolecular hydrogen bonds of the N-H···O and O-H···O types leads to a broadening and a shift to lower wavenumbers (a red shift) of the corresponding stretching bands. The magnitude of this shift is proportional to the strength of the hydrogen bond. For instance, studies on other pyrrole derivatives have shown that the N-H stretching frequency can shift to lower frequencies upon formation of H-complexes. acs.orgnist.gov The nitro group, being a strong electron-withdrawing group, increases the acidity of the N-H proton, thereby promoting stronger hydrogen bonds. It is therefore expected that the N-H and O-H stretching vibrations in the condensed phase spectrum of this compound will be observed as broad bands at significantly lower frequencies compared to their free counterparts.
Distinguishing between intramolecular and intermolecular hydrogen bonding can be achieved through dilution studies in a non-polar solvent. bldpharm.com In the case of intermolecular hydrogen bonding, increasing the dilution will lead to a decrease in the intensity of the hydrogen-bonded bands and a corresponding increase in the intensity of the free N-H and O-H bands.
Mass Spectrometry (MS) of this compound
Mass spectrometry provides invaluable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-resolution mass spectrometry is essential for determining the exact mass of the molecular ion, which in turn allows for the unambiguous confirmation of the molecular formula. The molecular formula of this compound is C₅H₆N₂O₃. The expected exact mass can be calculated using the masses of the most abundant isotopes of each element.
| Element | Isotope | Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Nitrogen | ¹⁴N | 14.003074 |
| Oxygen | ¹⁶O | 15.994915 |
Based on these values, the theoretical monoisotopic mass of the neutral molecule is 142.03784. In a typical positive-ion mode HRMS experiment, the protonated molecule [M+H]⁺ would be observed, and its exact mass would be used to confirm the elemental composition. Commercial suppliers list the molecular weight as approximately 142.11 g/mol , which corresponds to the average molecular weight based on the natural abundance of isotopes. fluorochem.co.ukmiamioh.edu
Elucidation of Fragmentation Patterns for Structural Information
The fragmentation pattern in a mass spectrum provides a fingerprint of the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present. Aromatic nitro compounds often exhibit characteristic losses of NO₂ (46 Da) and NO (30 Da). researchgate.net
The fragmentation of the molecular ion (m/z 142) could proceed through several pathways:
Loss of the hydroxymethyl group: Cleavage of the C-C bond between the pyrrole ring and the methanol substituent would result in the loss of a CH₂OH radical (31 Da), leading to a fragment ion at m/z 111.
Loss of water: Dehydration could occur, leading to the loss of an H₂O molecule (18 Da) and a fragment at m/z 124.
Loss of the nitro group: The loss of a nitro group (NO₂, 46 Da) would generate a fragment at m/z 96.
Ring cleavage: The pyrrole ring itself can undergo fragmentation, leading to smaller characteristic ions.
By analyzing the mass spectra of related compounds, such as 1H-Pyrrole-2-methanol, .alpha.,1-dimethyl-4-nitro-, acetate (B1210297) (ester), we can observe similar fragmentation behaviors involving the pyrrole and nitro functionalities. google.com Tandem mass spectrometry (MS/MS) experiments would be particularly useful in confirming these fragmentation pathways by isolating a specific parent ion and observing its daughter ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of a chromophore, a part of a molecule responsible for its color, gives rise to absorption in the UV-Vis region.
Electronic Transitions and Chromophoric Analysis of the Nitropyrrole System
The chromophoric system in this compound is the nitropyrrole moiety. Pyrrole itself exhibits absorption in the UV region. The introduction of a nitro group, a powerful auxochrome and chromophore, is expected to cause a significant bathochromic (red) shift of the absorption maximum (λ_max) to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect). This is due to the extension of the conjugated π-system and the presence of n → π* and π → π* electronic transitions. nist.gov
The nitro group has non-bonding electrons on the oxygen atoms, allowing for n → π* transitions, which are typically of lower energy (longer wavelength) and lower intensity compared to π → π* transitions. The conjugated system of the pyrrole ring and the nitro group will give rise to intense π → π* transitions. For comparison, p-nitroaniline in methanol shows a strong absorption peak. Given the structural similarities, this compound is expected to have a λ_max in the near-UV or even the visible region of the spectrum, likely appearing as a colored compound. The exact position of the λ_max will be influenced by the solvent polarity.
X-ray Crystallography of this compound and its Analogs
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in the public crystallographic databases, we can infer its likely structural features by examining the crystal structures of related compounds.
Studies on other pyrrole derivatives reveal key structural motifs. For example, the crystal structure of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone shows that the pyrrole and benzene (B151609) rings are not coplanar. In the crystal packing, intermolecular N-H···O hydrogen bonds are a common feature, often leading to the formation of dimers or chains.
Determination of Solid-State Molecular Conformation and Geometry
The core of the molecule is a pyrrole ring, a five-membered aromatic heterocycle. In related structures, the pyrrole ring is generally found to be planar or nearly planar. The substituents—a nitro group at the 4-position and a hydroxymethyl group at the 2-position—are expected to influence the electronic distribution and may introduce minor deviations from planarity.
The nitro group (NO₂) is a strong electron-withdrawing group and is typically coplanar with the aromatic ring to which it is attached to maximize resonance stabilization. The C-N bond length between the pyrrole ring and the nitro group is expected to be consistent with a single bond that has some double bond character due to resonance.
The hydroxymethyl group (-CH₂OH) at the 2-position introduces a degree of conformational flexibility. The rotation around the C2-C(methanol) bond will determine the orientation of the hydroxyl group relative to the pyrrole ring. The specific torsion angles would be influenced by the formation of intramolecular hydrogen bonds and by packing forces in the crystal lattice.
| Spectroscopic Data for (1-Methyl-4-nitro-1H-pyrrol-2-yl)methanol | |
| ¹H NMR (CDCl₃) | δ 7.92 (d, 1H, Ar-H, J = 1.6 Hz), 6.57 (d, 1H, Ar-H, J = 1.6 Hz), 5.18 (t, 1H, OH, J = 3.0 Hz), 4.40 (d, 2H, CH₂, J = 5.4 Hz), 3.67 (s, 3H, N-Me) psu.edu |
| IR (KBr, cm⁻¹) | ν 3521, 3131, 2934, 2888, 1520, 1490, 1412, 1337 psu.edu |
This data is for the N-methylated derivative and is provided for comparative purposes.
The ¹H NMR data for the N-methyl derivative shows two distinct signals for the pyrrole ring protons, confirming the substitution pattern. The chemical shifts are influenced by the electron-withdrawing nitro group. The infrared spectrum shows a hydroxyl stretch (around 3521 cm⁻¹) and bands characteristic of the nitro group (around 1520 and 1337 cm⁻¹) and the pyrrole ring.
Analysis of Intermolecular Interactions and Crystal Packing
In the absence of a crystal structure for this compound, the analysis of its crystal packing relies on the identification of potential hydrogen bond donors and acceptors and a comparison with related nitro-pyrrole derivatives.
The molecule possesses three key functional groups capable of engaging in hydrogen bonding:
The pyrrole N-H group (a hydrogen bond donor).
The hydroxyl group (-OH) of the methanol substituent (both a hydrogen bond donor and acceptor).
The nitro group (-NO₂) (a strong hydrogen bond acceptor).
These functionalities are expected to dominate the intermolecular interactions, leading to the formation of a robust three-dimensional network. The primary interactions would likely be:
N-H···O(nitro) hydrogen bonds, a common motif in nitro-substituted N-heterocycles.
O-H···O(nitro) hydrogen bonds, where the hydroxyl group donates a hydrogen to one of the oxygen atoms of the nitro group of a neighboring molecule.
O-H···N(pyrrole) or N-H···O(hydroxyl) hydrogen bonds, further linking the molecules.
These strong hydrogen bonds would likely guide the assembly of molecules into chains or sheets. For instance, chains of molecules could be formed via head-to-tail N-H···O(nitro) or O-H···O(nitro) interactions. These primary structures would then be interconnected into a more complex three-dimensional architecture through the other available hydrogen bonding sites.
Studies on other nitro-pyrrole derivatives have revealed that the crystal packing is often characterized by layered structures held together by a combination of N-H···O and C-H···O hydrogen bonds. It is highly probable that this compound would adopt a similar packing strategy, maximizing the number of favorable intermolecular hydrogen bonds to achieve a stable crystalline form.
Computational and Theoretical Investigations of 4 Nitro 1h Pyrrol 2 Yl Methanol
Density Functional Theory (DFT) Calculations for (4-nitro-1H-pyrrol-2-yl)methanol
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. cymitquimica.com DFT methods calculate the electron density of a system to determine its energy and other properties. For a molecule like this compound, DFT calculations can provide a detailed understanding of its fundamental characteristics.
Geometry Optimization and Energetic Properties of this compound
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound is adjusted until a minimum on the potential energy surface is located. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
The presence of the electron-withdrawing nitro group and the hydroxymethyl group on the pyrrole (B145914) ring is expected to influence the geometry of the pyrrole core. For instance, the C-N bond of the nitro group is anticipated to be relatively short, indicating some degree of double bond character due to resonance. The planarity of the pyrrole ring might also be slightly distorted due to the substituents.
Table 1: Illustrative Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Theoretical Value |
| Bond Length (Å) | C4-N(nitro) | ~1.45 |
| N(nitro)-O | ~1.23 | |
| C2-C(methanol) | ~1.50 | |
| C(methanol)-O | ~1.43 | |
| Bond Angle (°) | O-N-O | ~125 |
| C5-C4-N(nitro) | ~128 | |
| Dihedral Angle (°) | C3-C4-N-O | ~180 (near planar) |
Note: These are representative values based on similar structures and are not from actual calculations on this compound.
Energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy can also be calculated. These values are crucial for determining the molecule's stability and its potential to participate in chemical reactions. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Electronic Properties
Frontier Molecular Orbital (FMO) theory is instrumental in understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring. In contrast, the LUMO is anticipated to be centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the pyrrole ring to the nitro group upon electronic excitation. The HOMO-LUMO gap for nitroaromatic compounds is generally smaller compared to their unsubstituted counterparts, indicating increased reactivity. rsc.org
Table 2: Illustrative FMO Properties of this compound
| Property | Theoretical Value (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -2.5 |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 |
Note: These are representative values and are not from actual calculations on this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. serialsjournals.com It examines the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and electron delocalization.
Table 3: Illustrative NBO Analysis of this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N(pyrrole) | π(C2-C3) | ~30 |
| LP(1) N(pyrrole) | π(C4-C5) | ~25 |
| π(C2-C3) | π(C4-N(nitro)) | ~20 |
| LP(2) O(nitro) | π(C4-N(nitro)) | ~40 |
Note: LP denotes a lone pair. These are representative values and are not from actual calculations on this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map is expected to show a highly negative potential around the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. The hydrogen atom of the hydroxyl group and the hydrogen atom of the pyrrole N-H bond would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The pyrrole ring itself will likely show a mixed potential, with the region near the nitro group being more positive.
Vibrational Analysis and Spectroscopic Property Prediction of this compound
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these spectra, aiding in the interpretation of experimental data.
Theoretical Infrared and Raman Spectra Simulations and Comparison with Experimental Data
By calculating the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies of this compound can be determined. These theoretical frequencies can then be used to simulate the IR and Raman spectra. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.
Key vibrational modes for this compound would include the characteristic symmetric and asymmetric stretching vibrations of the nitro group, which are expected to appear as strong bands in the IR spectrum. spectroscopyonline.comresearchgate.net Other significant vibrations include the O-H stretch of the methanol (B129727) group, the N-H stretch of the pyrrole ring, and various C-H and C-C stretching and bending modes of the pyrrole ring.
Table 4: Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |
| O-H Stretch (methanol) | ~3400 | Medium |
| N-H Stretch (pyrrole) | ~3300 | Medium |
| Asymmetric NO₂ Stretch | ~1550 | Strong |
| Symmetric NO₂ Stretch | ~1350 | Strong |
| C-N Stretch (nitro) | ~850 | Medium |
Note: These are representative values and are not from actual calculations on this compound. A direct comparison with experimental data is not possible due to the lack of published spectra for this specific compound.
In the absence of experimental spectra for this compound, these theoretical predictions serve as a valuable guide for future experimental work, facilitating the identification and characterization of this compound.
Computational NMR Chemical Shift Predictions and Correlation with Experimental Observations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in spectral assignment and structural confirmation.
For this compound, ¹H and ¹³C NMR chemical shifts can be computationally predicted. These calculations typically involve geometry optimization of the molecule followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method. The choice of density functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)) is crucial for achieving accuracy. To enhance the correlation with experimental data, it is often necessary to account for solvent effects, which can be modeled using implicit methods like the Polarizable Continuum Model (PCM).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm) and Hypothetical Experimental Correlation Predicted values are hypothetical and based on typical shifts for similar structural motifs. Experimental values are for illustrative purposes.
| Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| ¹H NMR | |||
| H (on N1) | 11.5 | 11.3 | 0.2 |
| H (on C3) | 7.5 | 7.4 | 0.1 |
| H (on C5) | 8.2 | 8.1 | 0.1 |
| H (on CH₂) | 4.7 | 4.6 | 0.1 |
| H (on OH) | 5.3 | 5.2 | 0.1 |
| ¹³C NMR | |||
| C2 | 150 | 148 | 2 |
| C3 | 115 | 113 | 2 |
| C4 | 140 | 142 | -2 |
| C5 | 125 | 123 | 2 |
| CH₂ | 58 | 57 | 1 |
Reactivity Descriptors and Reaction Pathway Predictions for this compound
Fukui functions and local reactivity indices are powerful tools derived from DFT to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, ƒ(r), quantifies the change in electron density at a point r when the total number of electrons in the system changes.
For this compound, the presence of the electron-withdrawing nitro group and the π-electron-rich pyrrole ring creates distinct reactive regions.
Electrophilic Attack: The sites with the highest value of ƒ⁺(r) (corresponding to the addition of an electron) are most susceptible to electrophilic attack. In this molecule, the carbon atoms of the pyrrole ring, particularly C3 and C5, are expected to be the primary sites for electrophilic substitution, influenced by the directing effects of the hydroxymethyl and nitro groups.
Nucleophilic Attack: The sites with the highest value of ƒ⁻(r) (corresponding to the removal of an electron) are the most likely targets for nucleophiles. The carbon atom attached to the nitro group (C4) is predicted to be a significant site for nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. The hydrogen of the N-H group is also a potential site for deprotonation by a strong base.
Table 2: Hypothetical Fukui Function Indices for Selected Atoms in this compound Values are illustrative and represent expected trends.
| Atom | ƒ⁺(r) (for Electrophilic Attack) | ƒ⁻(r) (for Nucleophilic Attack) |
|---|---|---|
| N1 | 0.08 | 0.12 |
| C2 | 0.10 | 0.05 |
| C3 | 0.25 | 0.08 |
| C4 | 0.15 | 0.30 |
| C5 | 0.28 | 0.10 |
| N (of NO₂) | 0.05 | 0.25 |
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to characterize chemical bonds. By locating bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals).
In this compound, QTAIM analysis would reveal:
Covalent Bonds: High ρ and negative ∇²ρ values for the C-C, C-N, C-H, N-O, C-O, and O-H bonds within the molecule, indicative of shared-shell interactions.
Intramolecular Interactions: The potential for weak intramolecular hydrogen bonds, for instance between the hydroxyl proton and an oxygen atom of the nitro group, could be identified by the presence of a bond path and specific BCP properties.
Potential Energy Surface (PES) analysis is a computational technique used to map the energy of a system as a function of its geometry, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, PES analysis could be applied to study various reactions, such as its synthesis, decomposition, or its role as a reactant in further chemical transformations. For example, the mechanism of electrophilic substitution on the pyrrole ring could be investigated by mapping the energy profile as the electrophile approaches different positions on the ring, helping to rationalize the observed regioselectivity.
Conformational Analysis and Intermolecular Interactions of this compound
This compound can exist in different tautomeric and rotameric forms.
Tautomerism: While the 1H-pyrrol form is generally the most stable for pyrrole derivatives, the possibility of other tautomers, such as the 2H- or 3H-pyrrol forms, can be computationally explored. The relative energies of these tautomers can be calculated to determine their equilibrium populations. It is expected that the 1H-tautomer will be significantly more stable.
Table 3: Hypothetical Relative Energies of Tautomers and Rotamers of this compound Energies are illustrative, with the most stable form set to 0.0 kcal/mol.
| Isomer Type | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Tautomer | 1H-pyrrol | 0.0 |
| 2H-pyrrol | > 15.0 | |
| Rotamer (around C2-CH₂OH) | Gauche 1 | 0.0 |
| Gauche 2 | 0.5 | |
| Eclipsed | > 3.0 |
Characterization of Hydrogen Bonding Networks and Stability of Self-Associated Structures
The presence of both a hydrogen bond donor (the hydroxyl group of the methanol moiety and the N-H of the pyrrole ring) and acceptor sites (the oxygen atoms of the nitro group and the hydroxyl group) in this compound suggests a strong propensity for forming intricate hydrogen bonding networks. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the geometry, energetics, and stability of the self-associated structures that arise from these interactions.
Theoretical calculations can predict the formation of various intermolecular hydrogen-bonded dimers, trimers, and even larger oligomers. The primary interactions involve the -OH group of one molecule forming a hydrogen bond with the nitro group (O-H···O) or the pyrrole nitrogen (O-H···N) of a neighboring molecule. Additionally, the pyrrole N-H can act as a donor to the nitro or hydroxyl oxygen atoms (N-H···O).
The stability of these self-associated structures is quantified by calculating the interaction energy, which is the difference between the energy of the complex and the sum of the energies of the individual isolated molecules. A more negative interaction energy indicates a more stable complex. Basis set superposition error (BSSE) is a common artifact in these calculations and is often corrected for to obtain more accurate interaction energies.
Table 1: Representative Calculated Interaction Energies for Plausible Dimer Configurations of this compound. (Note: The following data is hypothetical and serves to illustrate the expected outcomes from DFT calculations. The values are based on typical hydrogen bond energies found in similar systems.)
| Dimer Configuration | Hydrogen Bond Type | Estimated Interaction Energy (kcal/mol) |
| Head-to-tail | O-H···O (nitro) | -7.5 |
| Head-to-tail | N-H···O (hydroxyl) | -5.2 |
| Side-by-side | O-H···N (pyrrole) | -6.8 |
| Side-by-side | N-H···O (nitro) | -4.9 |
The stability of these different configurations would depend on the specific geometry and the electronic environment of the interacting atoms. The nitro group, being a strong electron-withdrawing group, would enhance the acidity of the pyrrole N-H and the hydroxyl proton, leading to stronger hydrogen bonds. Computational methods like the Atoms in Molecules (AIM) theory can be used to further characterize these bonds by analyzing the electron density at the bond critical points. researchgate.net
Non-Linear Optical (NLO) Properties Calculations for this compound Derivatives
Organic molecules with large second-order non-linear optical (NLO) responses are of significant interest for applications in optoelectronics and photonics. The NLO properties of a molecule are governed by its first hyperpolarizability (β₀). A large β₀ value is typically associated with molecules possessing a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system.
In this compound, the nitro group (-NO₂) acts as a strong electron acceptor, while the pyrrole ring can act as a π-conjugated bridge. The methanol group (-CH₂OH) is generally considered a weak electron-donating group. To enhance the NLO properties, derivatives of this compound can be designed by introducing stronger electron-donating groups (D) or modifying the π-linker.
Computation of First Hyperpolarizability (β₀) Values and Structure-NLO Relationships
Computational chemistry provides a powerful tool to predict the NLO properties of molecules and to establish structure-property relationships. The first hyperpolarizability (β₀) can be calculated using quantum mechanical methods, such as DFT with appropriate functionals (e.g., CAM-B3LYP, ωB97XD) and basis sets. nih.govnih.gov
The key to designing efficient NLO molecules is to maximize the intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. For derivatives of this compound, this would involve the transfer of electron density from a donor group, through the pyrrole ring, to the nitro group.
Studies on similar push-pull pyrrole derivatives have shown that the nature and position of the donor and acceptor groups significantly influence the β₀ value. researchgate.netresearchgate.netmetu.edu.tr For instance, replacing the methanol group with stronger donors like -NH₂ (amino) or -N(CH₃)₂ (dimethylamino) would be expected to dramatically increase the first hyperpolarizability.
Table 2: Calculated First Hyperpolarizability (β₀) for Hypothetical Derivatives of this compound. (Note: The following data is illustrative and based on trends observed in computational studies of similar push-pull systems. The values are in atomic units (a.u.).)
| Derivative | Donor Group (at C5) | Acceptor Group (at C4) | π-Bridge | Calculated β₀ (a.u.) |
| Parent Compound | -H | -NO₂ | Pyrrole | 500 |
| Derivative 1 | -OH | -NO₂ | Pyrrole | 850 |
| Derivative 2 | -NH₂ | -NO₂ | Pyrrole | 2500 |
| Derivative 3 | -N(CH₃)₂ | -NO₂ | Pyrrole | 4200 |
| Derivative 4 | -NH₂ | -CN | Pyrrole | 1800 |
From the hypothetical data in Table 2, a clear structure-NLO relationship emerges. The first hyperpolarizability increases significantly with the increasing electron-donating strength of the substituent at the C5 position (-H < -OH < -NH₂ < -N(CH₃)₂). This is a direct consequence of the enhanced intramolecular charge transfer in the push-pull system. Replacing the nitro group with a weaker acceptor like the cyano group (-CN) would likely lead to a smaller, though still significant, β₀ value.
Computational studies can also explore the effect of extending the π-conjugated system, for example, by introducing a vinyl or ethynyl (B1212043) spacer between the pyrrole ring and the donor/acceptor groups. Such modifications generally lead to an increase in the first hyperpolarizability.
4 Nitro 1h Pyrrol 2 Yl Methanol As a Synthetic Intermediate and Building Block in Advanced Chemical Research
Precursor for Advanced Organic Materials Incorporating Nitropyrrole Units
The presence of the nitropyrrole core within a monomer unit like (4-nitro-1H-pyrrol-2-yl)methanol allows for the development of polymers with unique electronic and physical properties. The strong electron-withdrawing nature of the nitro group significantly alters the electron density of the pyrrole (B145914) ring, which in turn influences the characteristics of the resulting polymer. mdpi.commdpi-res.com
Synthesis of Conductive Polymers and Organic Electronic Materials
Conductive polymers, such as polypyrrole (PPy), have been extensively studied for their applications in electronics. nih.govresearchgate.net They are typically synthesized through the oxidative polymerization of pyrrole monomers, a process that can be achieved either chemically or electrochemically. mdpi.com The introduction of a nitro group onto the pyrrole ring has a profound impact on this process. It increases the oxidation potential of the monomer, making polymerization more challenging compared to unsubstituted pyrrole, but also imparts distinct electronic characteristics to the final material. derpharmachemica.comresearchgate.net
Polymers derived from nitropyrrole units are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnih.gov While unsubstituted polypyrrole is typically a p-type (hole-transporting) semiconductor, the incorporation of the strongly electron-withdrawing nitro group can shift the material's properties towards n-type (electron-transporting) behavior. This is crucial for the development of all-organic electronic devices, which require both p-type and n-type materials.
The this compound monomer offers two sites for polymerization. The pyrrole ring itself can be polymerized through oxidative coupling at the C5 position. Alternatively, the methanol (B129727) group can be chemically modified, for instance, by converting it into a vinyl or acrylate (B77674) group, allowing it to be incorporated into polymer chains via different polymerization mechanisms like atom transfer radical polymerization (ATRA). rsc.org
Development of Specialty Polymers and Coatings with Tunable Properties
Beyond conductivity, the functional groups on this compound allow for the creation of specialty polymers where properties like solubility, adhesion, and thermal stability can be precisely tuned. nouryon.com The polar nitro group can enhance a polymer's adhesion to polar surfaces and modify its solubility in different solvents.
The hydroxymethyl (-CH2OH) group at the C2 position is a particularly useful reactive handle. It can participate in esterification or etherification reactions to either graft side chains onto a polymer backbone or to act as a cross-linking site. Cross-linking is a key strategy for improving the mechanical strength, thermal resistance, and chemical stability of polymers, making them suitable for demanding applications such as specialty coatings or advanced composites. By controlling the degree of cross-linking, the physical properties of the resulting polymer network can be finely adjusted. nofamerica.com
Scaffold for Complex Natural Product Synthesis (excluding natural product isolation)
Nitropyrrole-containing natural products, such as the antibiotic pyrrolnitrin (B93353) and the heronapyrrole family, represent complex synthetic targets of significant interest to the chemical community. rsc.orgrsc.orgwikipedia.org this compound serves as a valuable starting scaffold for the laboratory synthesis of these molecules and their analogs, providing a pre-functionalized core that simplifies complex synthetic routes. researchgate.netresearchgate.net
Strategies for Incorporating the Nitropyrrole Moiety into Biologically Relevant Frameworks
The synthesis of complex natural products often involves the coupling of several molecular fragments. The this compound building block is well-suited for such strategies. The key is to convert the C2-methanol group into a functionality suitable for cross-coupling reactions. Common transformations include:
Oxidation: The methanol can be oxidized to an aldehyde, which can then participate in reactions like Wittig or Horner-Wadsworth-Emmons olefinations to build carbon chains.
Conversion to a Halide: The alcohol can be converted to a bromide or iodide. This halopyrrole derivative can then be used in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form new carbon-carbon bonds with other complex fragments. researchgate.netnih.govacs.org
The nitro group at the C4 position is generally stable under these conditions, though care must be taken. The presence of electron-rich N-protecting groups on the pyrrole nitrogen has been shown to facilitate these palladium-mediated cross-couplings, which might otherwise be difficult. researchgate.net This strategic approach allows chemists to efficiently assemble the carbon skeleton of complex natural products.
Total Synthesis Approaches to Nitropyrrole-Containing Natural Product Analogs
The total synthesis of nitropyrrolin A, a bioactive natural product, showcases the utility of a substituted nitropyrrole core. nih.govacs.org A general synthetic approach relies on building a side chain onto a pre-formed nitropyrrole ring system. A building block like this compound, after protection of the pyrrole nitrogen and conversion of the methanol to a more reactive group (e.g., an iodide), becomes a key intermediate for such a synthesis.
For example, a Sonogashira coupling between a 2-iodo-4-nitropyrrole derivative and a suitable terminal alkyne can efficiently assemble the core structure of the nitropyrrolin family. nih.govacs.org This key step is followed by further transformations of the newly installed side chain to complete the synthesis. This modular strategy allows for the creation of not just the natural product itself, but a wide range of analogs for structure-activity relationship studies by varying the coupling partner.
Intermediate for Pharmaceutically Relevant Scaffolds and Bioactive Molecules (excluding clinical drug development)
The pyrrole ring is considered a "privileged structure" in medicinal chemistry, as it is a core component of many biologically active compounds and approved drugs. nih.govalliedacademies.org The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel compounds for biological screening.
The nitro group itself is a known pharmacophore in some contexts, but more often it serves as a synthetic handle. mdpi-res.commdpi.comnih.gov It can be readily and cleanly reduced to an amino group (-NH2). This amine provides a new site for diversification; it can be acylated, alkylated, or used to form ureas and sulfonamides, generating a library of related compounds from a single precursor. This approach is fundamental to medicinal chemistry for exploring the chemical space around a hit compound to optimize its biological activity. nih.gov
Simultaneously, the C2-methanol group offers an independent site for modification. It can be converted into ethers, esters, or amines to introduce different substituents that can interact with biological targets. The ability to selectively modify two different positions on the pyrrole ring—the C4 position (via the nitro group) and the C2 position (via the methanol group)—makes this compound a highly versatile scaffold for building libraries of potential drug candidates. alliedacademies.org
Synthesis of Novel Nitroheterocycles with Potential Therapeutic Applications
The pyrrole nucleus is a common feature in many biologically active natural products and synthetic drugs. acs.orgcymitquimica.comresearchgate.netnih.gov The introduction of a nitro group can significantly modulate the biological properties of these molecules. This compound serves as a key starting material for the synthesis of various novel nitroheterocycles with therapeutic potential.
One important class of compounds synthesized from nitropyrrole precursors are the pyrrolo[2,1-c] Current time information in Bangalore, IN.mdpi.combenzodiazepines (PBDs), which are known for their potent anti-tumor activity. researchgate.netnih.govnih.gov The synthesis of PBDs often involves the reductive cyclization of an N-(2-nitrobenzoyl)pyrrolidine derivative. acs.orgnih.gov While direct use of this compound in PBD synthesis is not extensively documented in readily available literature, its structural motif is highly relevant. The core structure of a nitropyrrole can be elaborated and then cyclized to form the PBD scaffold. For instance, the nitro group is a crucial precursor to the amino group required for the cyclization step that forms the diazepine (B8756704) ring. nih.gov
Furthermore, nitropyrrole derivatives have been investigated for their antibacterial properties. nih.govnih.govresearchgate.net The nitro group can enhance the antimicrobial activity of the parent pyrrole ring. For example, new chemically synthesized pyrrolomycins, where positions on the pyrrole nucleus were substituted with nitro groups, have shown improved minimal bactericidal concentrations against both Gram-positive and Gram-negative bacteria. nih.gov this compound provides a platform to synthesize analogues of such nitro-containing antibacterial agents. The hydroxymethyl group can be modified to introduce different side chains, allowing for the exploration of structure-activity relationships.
A study on pyrrole-2-carboxylate derivatives as potential antibacterial agents against Mycobacterium tuberculosis highlights the importance of the pyrrole scaffold in this therapeutic area. nih.gov Although this study does not directly use this compound, it underscores the potential for developing new antitubercular agents based on functionalized nitropyrroles.
The following table summarizes the potential therapeutic applications of nitroheterocycles derived from nitropyrrole building blocks.
| Therapeutic Application | Target Compound Class | Role of Nitropyrrole Precursor |
| Anticancer | Pyrrolo[2,1-c] Current time information in Bangalore, IN.mdpi.combenzodiazepines (PBDs) | The nitro group is a key precursor to the amine required for diazepine ring formation. nih.gov |
| Antibacterial | Pyrrolomycins and other nitropyrrole derivatives | The nitro group can enhance antimicrobial activity. nih.gov |
| Antitubercular | Pyrrole-based agents | The functionalized pyrrole ring serves as a core scaffold for developing new antitubercular drugs. nih.gov |
Design and Preparation of Precursors for Drug Discovery Programs
The versatility of this compound makes it an attractive starting material for the creation of compound libraries for drug discovery programs. Its ability to undergo various chemical transformations allows for the generation of a diverse set of molecules with different physicochemical properties.
Nitropyrrole-based compounds are utilized as intermediates in the synthesis of DNA minor-groove binders. nih.govnih.gov These molecules can selectively bind to the minor groove of DNA, interfering with DNA replication and transcription, which is a key mechanism for some anticancer drugs. Ethyl 4-nitro-1H-pyrrole-2-carboxylate, a closely related compound, serves as a building block for such agents. nih.govnih.gov The functional groups on this compound could be similarly exploited to construct novel DNA-binding molecules.
The design of prodrugs is another important strategy in drug discovery. Pyrrolo[2,1-c] Current time information in Bangalore, IN.mdpi.combenzodiazepine prodrugs have been developed for use in antibody-directed enzyme prodrug therapy (ADEPT). nih.gov In this approach, a non-toxic prodrug is administered and then selectively activated at the tumor site by an enzyme that is conjugated to an antibody targeting a tumor-specific antigen. The nitro group in precursors to these PBDs is a critical element in their synthesis.
The following table outlines the role of this compound as a precursor in drug discovery.
| Drug Discovery Application | Precursor for | Synthetic Utility of this compound |
| Anticancer Drug Development | DNA Minor-Groove Binders | The nitropyrrole scaffold is a key component of these molecules. nih.govnih.gov |
| Targeted Cancer Therapy | Pyrrolo[2,1-c] Current time information in Bangalore, IN.mdpi.combenzodiazepine (PBD) Prodrugs | The nitro group is essential for the synthesis of the PBD core structure. nih.gov |
Role in Catalytic Processes and Mechanistic Studies
The application of pyrrole-containing ligands in catalysis is an active area of research. The nitrogen atom of the pyrrole ring can coordinate to metal centers, and the substituents on the ring can be tailored to influence the catalytic activity and selectivity of the resulting metal complexes.
Investigations into Catalytic Efficiency and Selectivity Enhancement
While specific studies detailing the catalytic applications of this compound are not abundant in the searched literature, the broader class of pyrrole-based ligands has been explored in various catalytic transformations. For instance, new pyrrole-based ligands have been synthesized for use in first-row transition metal complexes, with potential applications in water oxidation catalysis. researchgate.net The electronic properties of the pyrrole ring, which can be modulated by substituents like the nitro group, are crucial for the catalytic performance of these complexes.
The use of methanol as a C1 building block in catalysis is a growing field, with ruthenium and cobalt complexes being employed for various methylation reactions. springernature.com While this research does not directly involve this compound, it highlights the potential for using methanol-derived compounds in catalytic cycles. The hydroxymethyl group of this compound could potentially participate in such catalytic processes.
Furthermore, chiral-at-metal complexes, where the stereochemistry is defined by the arrangement of ligands around a central metal atom, have been used in asymmetric catalysis. rsc.org The synthesis of such complexes often relies on chiral ligands. While this compound is not chiral itself, it could be a precursor to chiral ligands through modification of the hydroxymethyl group.
The following table summarizes the potential roles of this compound in catalytic processes.
| Catalytic Application | Potential Role of this compound | Relevant Research Context |
| Water Oxidation | Precursor to a pyrrole-based ligand | Synthesis of new pyrrole-based ligands for transition metal complexes. researchgate.net |
| Asymmetric Catalysis | Precursor to a chiral ligand | Development of chiral-at-metal complexes for stereoselective transformations. rsc.org |
Exploration of Biological Interactions of 4 Nitro 1h Pyrrol 2 Yl Methanol Derivatives in Vitro and Mechanistic Research
In Vitro Antimicrobial Activity Studies of (4-nitro-1H-pyrrol-2-yl)methanol Derivatives
The quest for novel antimicrobial agents has led researchers to explore a wide array of synthetic compounds, including derivatives of nitropyrroles. The inherent electronic properties of the nitro group and the pyrrole (B145914) scaffold suggest a potential for biological activity.
Evaluation Against Clinically Relevant Bacterial Strains (e.g., Gram-positive, Gram-negative)
Studies on synthetic nitropyrrole derivatives, such as certain pyrrolomycins, have demonstrated notable antibacterial activity. Current time information in Bangalore, IN.nih.gov For instance, the introduction of a nitro substituent on the pyrrole ring has been shown to improve the minimal bactericidal concentration (MBC) against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa when compared to their non-nitrated natural counterparts. Current time information in Bangalore, IN.nih.gov The increased acidity of the pyrrole NH proton due to the electron-withdrawing nitro group is hypothesized to play a role in their activity, potentially facilitating passage through bacterial membranes. nih.gov
One study highlighted that certain tetra-substituted pyrrole derivatives were active against Escherichia coli and S. aureus. nih.gov Furthermore, some 1,5-diphenyl pyrrole compounds have shown activity against drug-resistant Gram-positive and Gram-negative bacteria that is comparable or even superior to existing antibiotics like levofloxacin. nih.gov While these findings are for broader classes of nitropyrroles, they provide a rationale for investigating the specific activity of this compound derivatives.
Data on the antimicrobial activity of various pyrrole derivatives is summarized in the table below.
| Compound Class | Bacterial Strain | Activity (MIC/MBC) | Reference |
|---|---|---|---|
| Nitro-Pyrrolomycins | Staphylococcus aureus | Improved MBC vs. natural PM-C | Current time information in Bangalore, IN.nih.gov |
| Nitro-Pyrrolomycins | Pseudomonas aeruginosa | Improved MBC vs. natural PM-C | Current time information in Bangalore, IN.nih.gov |
| Tetra-substituted pyrroles | Escherichia coli | Active | nih.gov |
| Tetra-substituted pyrroles | Staphylococcus aureus | Active | nih.gov |
Inhibition of Mycobacterial Growth (e.g., Mycobacterium tuberculosis)
The potential of nitropyrrole derivatives extends to mycobacteria, the causative agents of tuberculosis. The presence of a nitro group is a key feature in some approved anti-tuberculosis drugs, which are activated by mycobacterial enzymes. nih.gov Research on various pyrrole derivatives has indicated significant anti-tubercular potential. For example, the 2,5-dimethylpyrrole derivative BM212 is in clinical development due to its potent activity against multiple mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov This underscores the potential of the pyrrole scaffold in anti-tuberculosis drug discovery. While direct studies on this compound derivatives are not extensively reported, the known activity of related nitropyrroles suggests this is a promising area for future research.
Mechanistic Insights into Antimicrobial Action (e.g., Enzyme Interaction, DNA/RNA Binding, Membrane Disruption)
The mechanisms through which nitropyrrole derivatives exert their antimicrobial effects are multifaceted. For some nitro-containing compounds, their mode of action involves bioreductive activation by bacterial nitroreductases to generate reactive nitrogen species that can damage cellular components. nih.gov In the context of pyrrole derivatives more broadly, one of the key mechanisms identified is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Other proposed mechanisms include interactions at the membrane or cell wall level. For instance, in S. aureus, the enzyme sortase A has been suggested as a specific target for some pyrrolomycins. Current time information in Bangalore, IN. The electron-withdrawing nature of the nitro group in derivatives of this compound could influence their interaction with such molecular targets.
In Vitro Anticancer Research on this compound Derivatives (Mechanism-focused, excluding human trials)
In addition to their antimicrobial properties, nitropyrrole derivatives have emerged as a class of compounds with significant potential in anticancer research. Their mechanisms of action are often centered on the disruption of fundamental cellular processes in cancer cells.
Interaction with Molecular Targets: Inhibition of Tubulin Polymerization and Other Enzymatic Pathways
At the molecular level, the anticancer effects of pyrrole derivatives have been attributed to their interaction with specific cellular targets. One of the well-documented mechanisms for various heterocyclic compounds is the inhibition of tubulin polymerization. Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. The disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells. While direct evidence for this compound derivatives is pending, the broader class of pyrrole-containing compounds has been explored for this activity.
Another significant area of investigation is the inhibition of protein kinases. researchgate.net Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrrole-indolin-2-one derivatives, for example, are known kinase inhibitors targeting pathways involved in tumor angiogenesis. researchgate.net The electronic properties of the nitro group in this compound derivatives could modulate their binding to the active sites of such enzymes, making this a key area for future mechanistic studies.
DNA Interaction Studies: Minor-Groove Binding and Intercalation Mechanisms
The interaction of small molecules with DNA is a cornerstone of the development of various therapeutic agents, particularly in the realm of anticancer and antimicrobial drugs. For derivatives of this compound, the primary mode of DNA interaction that has been explored is minor-groove binding. This is largely based on the well-established principle that pyrrole-containing polyamides have a natural propensity to bind within the minor groove of the DNA double helix.
While direct studies on this compound derivatives are limited, research on closely related nitropyrrole compounds provides significant insights. For instance, derivatives of 4-nitro-1H-pyrrole-2-carboxylate and methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate have been utilized as key intermediates in the synthesis of DNA minor-groove binders. The planar nature of the nitropyrrole ring system is a critical feature that allows these molecules to fit snugly into the narrow minor groove.
The binding process is typically non-covalent and involves a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the DNA. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the pyrrole ring and potentially modulate the strength and specificity of these interactions. While intercalation, a mode of DNA binding where a molecule inserts itself between the base pairs, is a common mechanism for many planar aromatic compounds, the current body of research on nitropyrrole derivatives points more strongly towards minor-groove binding as the predominant mechanism. Further detailed biophysical studies, such as fluorescence spectroscopy, circular dichroism, and NMR spectroscopy, on specific this compound derivatives are necessary to definitively elucidate their precise mode and affinity of DNA binding.
Enzyme Inhibition Studies of this compound Derivatives (In Vitro)
The structural motif of this compound is present in various compounds designed to inhibit the activity of specific enzymes. The following sections explore the in vitro evaluation of these derivatives against several key enzyme targets.
Evaluation of Specific Enzyme Target Interactions (e.g., Acetylcholinesterase, BACE1, Myeloperoxidase, Alkaline Phosphatase, Topoisomerase I)
Acetylcholinesterase (AChE): A significant area of investigation for nitropyrrole derivatives has been in the context of Alzheimer's disease, with a particular focus on inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A study on a series of polysubstituted pyrrole derivatives, which included compounds with the 4-nitro-1H-pyrrol core, demonstrated their potential as selective AChE inhibitors. nih.gov The inhibitory activities of these compounds were quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | AChE IC50 (µM) | Reference |
|---|---|---|
| Polysubstituted pyrrole derivative 1 | Value 1 | nih.gov |
| Polysubstituted pyrrole derivative 2 | Value 2 | nih.gov |
| Polysubstituted pyrrole derivative 3 | Value 3 | nih.gov |
BACE1: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is another key target in Alzheimer's disease research. While direct studies on this compound derivatives are not prevalent, research on other nitro-containing compounds has shown promise. For example, inhibitors possessing a 5-nitroisophthalic scaffold have been developed and have demonstrated significant BACE1 inhibitory activity. This suggests that the nitroaromatic moiety can play a crucial role in binding to the active site of BACE1.
Myeloperoxidase (MPO): Myeloperoxidase is an enzyme involved in the inflammatory response. The inhibition of MPO is a therapeutic strategy for various inflammatory diseases. Although specific studies on this compound derivatives are lacking, the general class of aromatic and heterocyclic compounds has been explored for MPO inhibition. The electron-withdrawing nature of the nitro group in the pyrrole ring could potentially contribute to interactions with the heme prosthetic group of MPO.
Alkaline Phosphatase (ALP): Alkaline phosphatase is a ubiquitous enzyme involved in various physiological processes. The inhibition of ALP is relevant in certain pathological conditions. Studies on various phosphate (B84403) derivatives have shown competitive inhibition of calf-intestinal alkaline phosphatase. While not directly related to nitropyrroles, these studies provide a framework for how enzyme inhibition can be evaluated. The potential of this compound derivatives to act as ALP inhibitors would depend on their ability to interact with the active site, which contains zinc and magnesium ions.
Topoisomerase I: Topoisomerase I is a vital enzyme involved in DNA replication and transcription, making it a key target for anticancer drugs. Research has shown that certain 1-nitroacridine derivatives can stabilize the topoisomerase I-DNA cleavable complex, leading to cell death. This mechanism of action, known as topoisomerase poisoning, highlights the potential for nitro-containing aromatic compounds to interfere with topoisomerase function. The planar structure of the pyrrole ring in this compound derivatives could allow for intercalation into the DNA at the site of topoisomerase I binding, thereby exerting an inhibitory effect.
Structure-Activity Relationships (SAR) for Enzyme Binding and Inhibition Potency
The relationship between the chemical structure of a compound and its biological activity is a critical aspect of drug discovery. For derivatives of this compound, several structural features are expected to influence their enzyme inhibitory potency.
In the context of acetylcholinesterase inhibition by polysubstituted pyrroles, the nature and position of substituents on the pyrrole ring have a profound impact on activity. nih.gov For instance, the presence of specific side chains can enhance the binding affinity to the enzyme's active site. The nitro group at the 4-position of the pyrrole ring is a key feature that likely influences the electronic and steric properties of the molecule, thereby affecting its interaction with the amino acid residues in the active site gorge of AChE.
For BACE1 inhibitors with a nitroisophthalic scaffold, the position and orientation of the nitro group are critical for achieving potent inhibition. The nitro group often participates in key hydrogen bonding or electrostatic interactions with the catalytic aspartate residues of the enzyme.
In general, for all enzyme targets, the hydroxymethyl group at the 2-position of the pyrrole ring offers a potential site for modification to improve potency and selectivity. This group can be altered to introduce different functional groups that can form specific interactions with the target enzyme. A systematic exploration of these structural modifications is essential to develop potent and selective enzyme inhibitors based on the this compound scaffold.
Future Research Directions and Unexplored Avenues for 4 Nitro 1h Pyrrol 2 Yl Methanol
Development of Novel and Sustainable Synthetic Routes for (4-nitro-1H-pyrrol-2-yl)methanol and its Diverse Derivatives
The development of efficient, cost-effective, and environmentally friendly synthetic methodologies is a cornerstone of modern chemical research. For this compound and its analogs, future research in this area is crucial for enabling broader applications. Current synthetic approaches can be limited by factors such as harsh reaction conditions, low yields, and the use of hazardous reagents.
Future research should focus on:
Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, reduce energy consumption, and minimize waste generation is paramount. This could involve exploring biocatalytic methods, microwave-assisted synthesis, or flow chemistry processes.
Diversity-Oriented Synthesis: Creating libraries of diverse this compound derivatives is essential for structure-activity relationship (SAR) studies and for discovering new applications. The development of modular synthetic routes that allow for the easy introduction of various functional groups will be instrumental in this regard. researchgate.net Gold-catalyzed intramolecular hydroarylation/aromatization has proven to be a concise route to functionalized indolizines, and similar gold-catalyzed methods could be explored for pyrrole (B145914) derivatives. researchgate.net
Table 1: Potential Novel Synthetic Routes for this compound Derivatives
| Synthetic Approach | Potential Advantages | Key Research Challenges |
|---|---|---|
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Identifying or engineering suitable enzymes, optimizing reaction kinetics. |
| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. | High initial setup cost, potential for clogging with solid byproducts. |
| Photoredox Catalysis | Access to novel reaction pathways, use of visible light as a renewable energy source. | Catalyst stability, optimization of light source and reaction conditions. |
| C-H Activation | Atom-economical, avoids pre-functionalization of starting materials. | Achieving high regioselectivity, catalyst development for specific C-H bonds. |
Application of Advanced Spectroscopic Techniques for Dynamic Studies and In Situ Reaction Monitoring
While standard spectroscopic techniques are invaluable for routine characterization, advanced methods can provide unprecedented insights into the dynamic behavior of this compound. Understanding its conformational dynamics, reaction intermediates, and interactions with other molecules in real-time is key to unlocking its full potential.
Future research could leverage:
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to observe the electronic and molecular dynamics of this compound on incredibly short timescales. spectroscopyonline.com This could be particularly useful for studying photochemical reactions or energy transfer processes. spectroscopyonline.com
In Situ Reaction Monitoring: The use of techniques like in situ Raman spectroscopy or process analytical technology (PAT) can allow for the real-time monitoring of synthetic reactions. nih.gov This provides valuable data for reaction optimization, understanding reaction mechanisms, and ensuring process safety and reproducibility. nih.gov
Advanced NMR Spectroscopy: Two-dimensional and solid-state NMR techniques can be employed to elucidate the three-dimensional structure of this compound derivatives and to study their interactions with biological macromolecules or materials surfaces.
Table 2: Advanced Spectroscopic Techniques and Their Potential Applications
| Technique | Information Gained | Potential Application for this compound |
|---|---|---|
| Femtosecond Transient Absorption | Excited-state dynamics, reaction intermediates. spectroscopyonline.com | Studying photochemical properties and reaction mechanisms. spectroscopyonline.com |
| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational information of molecules on metal surfaces. nih.gov | In situ monitoring of surface-catalyzed reactions. nih.gov |
| 2D NMR (COSY, HMBC, HSQC) | Through-bond and through-space correlations between nuclei. | Unambiguous structure elucidation of complex derivatives. |
| Solid-State NMR | Structure and dynamics in the solid state. | Characterizing the compound in solid formulations or within materials. |
Integration of Machine Learning and Artificial Intelligence for Predicting Reactivity, Properties, and Synthetic Pathways of this compound Analogs
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel synthetic routes. neurips.ccnips.cc For this compound, these computational tools can significantly accelerate the discovery and development process.
Future research directions include:
Predictive Modeling: ML models can be trained on existing data to predict various properties of new this compound analogs, such as their solubility, toxicity, and biological activity. researchgate.net This can help to prioritize the synthesis of the most promising candidates.
Reactivity Prediction: AI algorithms can be used to predict the outcome and yield of chemical reactions, aiding in the design of more efficient synthetic pathways. dntb.gov.uaresearchgate.net This is particularly relevant for complex multi-step syntheses. dntb.gov.uaresearchgate.net
De Novo Design: Generative AI models can be used to design entirely new this compound derivatives with desired properties, expanding the accessible chemical space.
Table 3: Applications of AI and Machine Learning in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity. researchgate.net | Faster identification of potent bioactive analogs. |
| Reaction Yield Prediction | ML models trained on reaction data to predict the yield of new reactions. researchgate.net | Optimization of synthetic routes and resource allocation. researchgate.net |
| Retrosynthesis Planning | AI tools to propose synthetic routes for target molecules. | Accelerating the design of syntheses for novel derivatives. |
| Property Prediction | Predicting physicochemical properties like solubility and melting point. dntb.gov.ua | Guiding the selection of candidates for specific applications. |
Deeper Mechanistic Investigations into Biological Interactions and Identification of Novel Molecular Targets
While the pyrrole moiety is present in many bioactive compounds, the specific biological targets and mechanisms of action of this compound are largely unknown. nih.govresearchgate.net A deeper understanding of its molecular interactions is crucial for its potential development as a therapeutic agent. nih.govresearchgate.net
Future research should focus on:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific proteins or other biomolecules that this compound interacts with in biological systems.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and biophysical studies are needed to elucidate the precise mechanism of action. This could involve enzyme kinetics, structural biology (X-ray crystallography or cryo-EM), and cellular imaging.
Pharmacophore Mapping and Molecular Docking: Computational studies can be used to model the interaction of this compound with potential biological targets, providing insights that can guide the design of more potent and selective analogs. tandfonline.com
Table 4: Potential Biological Targets for Investigation
| Target Class | Rationale | Investigative Approach |
|---|---|---|
| Kinases | Many pyrrole-containing compounds are known kinase inhibitors. nih.gov | Kinase activity assays, molecular docking. nih.gov |
| DNA/RNA | The planar, electron-deficient nature of the nitropyrrole ring suggests potential for intercalation. | DNA binding studies (e.g., UV-Vis, fluorescence), gel electrophoresis. |
| Enzymes in Pathogen-Specific Pathways | The nitro group is a key feature in some antimicrobial agents. mdpi.com | Screening against a panel of microbial enzymes. mdpi.com |
| Microtubules | Some pyrrole derivatives are known to target microtubule polymerization. nih.gov | Tubulin polymerization assays, cell cycle analysis. nih.gov |
Exploration of New Application Domains in Catalysis and Advanced Materials Science
The unique electronic and structural features of this compound suggest that its potential applications may extend beyond the biological realm into catalysis and materials science.
Future research could explore:
Catalysis: The pyrrole nitrogen and the hydroxyl group could act as ligands for metal centers, making this compound a potential precursor for novel catalysts. These could be explored for applications in organic synthesis, such as cross-coupling reactions or asymmetric catalysis.
Conductive Polymers: Pyrrole is the monomer for polypyrrole, a well-known conductive polymer. The introduction of a nitro group and a methanol (B129727) substituent could modulate the electronic properties, solubility, and processability of the resulting polymers, leading to new materials for electronics, sensors, or energy storage.
Functional Materials: The ability of the pyrrole ring to participate in hydrogen bonding and π-π stacking interactions, combined with the polar nitro and hydroxyl groups, could be exploited in the design of supramolecular assemblies, liquid crystals, or functional dyes.
Table 5: Potential New Applications in Catalysis and Materials Science
| Application Domain | Potential Role of this compound | Key Properties to Investigate |
|---|---|---|
| Homogeneous Catalysis | Ligand for transition metal catalysts. | Coordination chemistry, catalytic activity and selectivity. |
| Conductive Polymers | Monomer for functionalized polypyrroles. | Electrical conductivity, processability, stability. |
| Organic Electronics | Component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). | Photophysical properties, charge transport characteristics. |
| Sensors | Chemical sensor for detecting specific analytes through changes in optical or electronic properties. | Selectivity and sensitivity towards target analytes. |
Table 6: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-nitro-1H-pyrrol-2-yl)methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nitration of pyrrole derivatives followed by hydroxymethylation. For example, nitration of 1H-pyrrol-2-ylmethanol derivatives can be achieved using nitric acid in a controlled acidic medium (e.g., H₂SO₄) at 0–5°C to avoid over-nitration. Post-reaction, purification via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product . Reaction parameters such as temperature, solvent polarity, and stoichiometry of nitrating agents must be optimized to minimize side products like regioisomers or oxidized byproducts.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to unambiguously characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The nitro group at the 4-position deshields adjacent protons, leading to distinct splitting patterns (e.g., coupling constants for pyrrolic protons). The hydroxymethyl (-CH₂OH) group shows a triplet near δ 4.5–5.0 ppm in ¹H NMR and a carbon signal at δ 60–65 ppm in ¹³C NMR.
- IR : Strong absorption bands for -NO₂ (~1520 cm⁻¹, asymmetric stretch; ~1350 cm⁻¹, symmetric stretch) and -OH (~3300 cm⁻¹, broad).
- MS : Molecular ion peak [M+H]⁺ should match the molecular formula (C₅H₆N₂O₃), with fragmentation patterns confirming the nitro and hydroxymethyl groups .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For example:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C to detect decomposition.
- Photostability : Exposure to UV-vis light (e.g., 254 nm) in methanol solution, monitored via HPLC for nitro-group reduction or ring-opening byproducts.
- Hygroscopicity : Dynamic vapor sorption (DVS) to evaluate moisture uptake, which may hydrolyze the hydroxymethyl group. Store in amber vials at –20°C under inert gas (e.g., N₂) for long-term stability .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential to confirm tautomerism (e.g., 1H-pyrrole vs. 2H-pyrrole forms). Use SHELXL for refinement . Key parameters include bond lengths (C-NO₂ ~1.47 Å; C-OH ~1.42 Å) and hydrogen-bonding networks (e.g., intramolecular O-H···O-NO₂ interactions). Discrepancies between computational (DFT) and experimental data may arise from solvent effects or dynamic equilibria, requiring complementary techniques like solid-state NMR .
Q. What strategies mitigate nitro-group reduction during biological assays, and how can these interferences be quantified?
- Methodological Answer :
- Reduction Mitigation : Use anaerobic conditions (glovebox) or add antioxidants (e.g., ascorbic acid) in cell-based assays. Monitor nitro-to-amine conversion via LC-MS/MS.
- Quantification : Spiked controls with isotopically labeled analogs (e.g., ¹⁵N-nitro) to track reduction pathways. Compare bioactivity of the parent compound versus its reduced form to assess false positives/negatives .
Q. How does the electronic effect of the nitro group influence the reactivity of the hydroxymethyl group in cross-coupling reactions?
- Methodological Answer : The nitro group’s strong electron-withdrawing nature activates the pyrrole ring for electrophilic substitution but deactivates the hydroxymethyl group for nucleophilic reactions (e.g., Mitsunobu reactions). Computational modeling (DFT) can map frontier molecular orbitals (FMOs) to predict reactivity. Experimentally, compare reaction rates of this compound with non-nitrated analogs in Suzuki-Miyaura couplings (e.g., Pd catalysts, aryl boronic acids) .
Q. What in silico approaches predict the binding affinity of this compound derivatives to microbial targets (e.g., biofilm-associated proteins)?
- Methodological Answer : Molecular docking (AutoDock Vina) against biofilm-related targets (e.g., Staphylococcus aureus SarA) can prioritize derivatives. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare predicted binding energies with experimental MIC values from biofilm inhibition assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported NMR chemical shifts for this compound across different solvents?
- Methodological Answer : Solvent-induced shifts (e.g., DMSO-d6 vs. CDCl₃) arise from hydrogen bonding and polarity. Standardize protocols using deuterated methanol (CD₃OD) for consistency. Cross-reference with calculated shifts (GIAO method in Gaussian) to identify solvent effects vs. structural anomalies .
Q. Why do some studies report conflicting bioactivity results for this compound derivatives?
- Methodological Answer : Variations in assay conditions (e.g., bacterial strain, inoculum size) or compound purity (HPLC <95% vs. >98%) significantly impact results. Replicate studies using standardized CLSI/MIC protocols and orthogonal purity assessments (e.g., elemental analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
